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Introduction

Glycoprotein 130 (gp130), also known as IL6ST, is a ubiquitously expressed transmembrane

protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-

6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF),

oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] Upon

cytokine binding, gp130 dimerizes and activates intracellular signaling cascades, primarily the

Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/mitogen-

activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial for a wide array of

biological processes, including inflammation, hematopoiesis, immune response, cardiac

development, and cell survival.[2][4]

Due to the pleiotropic roles of gp130-mediated signaling, generating knockout mouse models is

a critical strategy for dissecting its function in health and disease. However, it is important to

note that a complete systemic knockout of gp130 is embryonically lethal.[1][5] Homozygous

null embryos exhibit severe defects, including ventricular myocardial hypoplasia and impaired

hematopoiesis, leading to death between day 12.5 postcoitum and term.[5][6]

Therefore, to study the function of gp130 in adult tissues, a conditional knockout approach

using the Cre-loxP system is the standard and necessary method.[7][8] This involves creating a

mouse line with loxP sites flanking a critical exon of the Il6st gene (a "floxed" allele). These

gp130 flox/flox mice can then be crossed with various Cre-driver lines to induce tissue-specific
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or temporally-controlled deletion of gp130. This application note provides a detailed overview

and protocols for the generation of such a conditional gp130 knockout mouse model.

Gp130 Signaling Pathway
The binding of an IL-6 family cytokine to its specific receptor (e.g., IL-6R) induces the formation

of a receptor complex that includes two gp130 subunits. This dimerization brings the

associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and

activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail

of gp130.[8] These phosphorylated sites serve as docking stations for downstream signaling

molecules, primarily STAT proteins (STAT1 and STAT3) and the tyrosine phosphatase SHP2,

which in turn activates the Ras-MAPK cascade.[3][8]
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Caption: The gp130 signaling cascade.

Experimental Workflow for Generating Conditional
Knockout Mice
The generation of a conditional gp130 knockout mouse follows a multi-stage process that

begins with the design of a targeting vector and concludes with the breeding of tissue-specific

knockout animals. The entire process relies on homologous recombination in embryonic stem

(ES) cells, creation of chimeric mice, and a strategic breeding program.
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1. Design Targeting Vector
(Homology Arms, Floxed Exon 16,

Selection Cassette)

2. Electroporate Vector
into Mouse ES Cells

3. Select for Homologous
Recombination (e.g., G418)

4. Screen & Verify Correctly
Targeted ES Cell Clones

(PCR, Southern Blot)

5. Microinject Verified ES Cells
into Blastocysts

6. Transfer Blastocysts into
Pseudopregnant Female Mice

7. Birth of Chimeric Pups
(Identified by Coat Color)

8. Breed Chimeras to Wild-Type
Mice for Germline Transmission

9. Genotype Offspring for
Floxed Allele (gp130 flox/+)

10. Intercross gp130 flox/+
Mice to get gp130 flox/flox Mice

11. Cross gp130 flox/flox with
Tissue-Specific Cre-Driver Mice

12. Analyze Offspring for
Tissue-Specific gp130 Knockout

and Phenotype
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Caption: Workflow for creating conditional gp130 knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1675262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The phenotype of gp130 deficient mice varies dramatically between a systemic (global)

knockout and a conditional, post-natal, or tissue-specific knockout.
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Model Type Genotype
Key
Phenotypes

Survival Reference

Global Knockout gp130 -/-

Hypoplastic

ventricular

myocardium,

reduced

hematopoietic

progenitor cells

in fetal liver,

placental

defects.

Embryonically

lethal (dies

between E12.5

and birth).

[5][6]

Inducible Global

KO (Post-natal)

Mx-cre;gp130

flox/flox

Reduced body

weight,

neurological

defects, cardiac

defects, reduced

thrombocyte

counts, immune

defects, liver

abnormalities,

lung

emphysema.

Reduced lifespan

(50% mortality by

5 months).

[7][9]

Hepatocyte-

Specific KO

Alb-cre;gp130

flox/flox

Impaired acute

phase response

(no increased

synthesis of

Acute Phase

Proteins after

LPS injection).

Reduced aortic

atherosclerosis

on an apoE -/-

background.

Viable. [7][8]

CD4+ T Cell-

Specific KO

CD4-cre;gp130

flox/flox

Ameliorated

phenotype of

Viable. [10]
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hypoxia-induced

pulmonary

hypertension;

reduced right

ventricular

systolic pressure;

suppressed

STAT3

phosphorylation

in CD4+ T cells.

Experimental Protocols
Protocol 1: Construction of the gp130 Targeting Vector
This protocol outlines the creation of a targeting vector designed to insert loxP sites around a

critical exon of the Il6st (gp130) gene via homologous recombination. Exon 16, which encodes

the transmembrane domain, is a common target for inactivation.[8]

Materials:

Bacterial Artificial Chromosome (BAC) containing the mouse Il6st gene.

High-fidelity DNA polymerase for PCR.

Restriction enzymes.

DNA ligase.

Plasmid backbone (e.g., pBluescript).

loxP-flanked selection cassette (e.g., PGK-Neo-pA).

Method:

Isolate Homology Arms: Using PCR, amplify a ~3-5 kb 5' homology arm and a ~3-5 kb 3'

homology arm from the BAC clone. The 5' arm should end just before exon 16, and the 3'

arm should start just after exon 16.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2118681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clone Arms into Vector: Sequentially clone the 5' and 3' homology arms into a plasmid

backbone using appropriate restriction sites.

Insert loxP Sites and Selection Cassette:

Synthesize and insert a single loxP site between the 5' arm and the start of exon 16.

Clone the loxP-flanked neomycin resistance cassette (PGK-Neo) immediately downstream

of exon 16 but upstream of the 3' homology arm.

Vector Verification: Thoroughly sequence the entire constructed vector to ensure the integrity

of the homology arms, loxP sites, and the selection cassette.

Linearization: Before electroporation, linearize the targeting vector with a restriction enzyme

that cuts uniquely in the plasmid backbone, outside of the targeting cassette.

Protocol 2: ES Cell Culture and Targeting
This protocol details the process of introducing the targeting vector into mouse embryonic stem

(ES) cells and selecting for correctly targeted clones.[11][12]

Materials:

Verified gp130 targeting vector.

Mouse ES cells (e.g., from 129/Sv strain).

ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol).

Mitomycin-C treated mouse embryonic fibroblasts (MEFs) for feeder layer.

Electroporator.

G418 (Neomycin analog) for selection.

Freezing medium (10% DMSO).

PCR and Southern blot reagents.
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Method:

ES Cell Culture: Culture ES cells on a feeder layer of MEFs. Ensure cells are healthy and

undifferentiated.

Electroporation:

Harvest and trypsinize ES cells to create a single-cell suspension.

Resuspend approximately 1 x 10^7 cells in PBS with 20-25 µg of the linearized targeting

vector.

Transfer to an electroporation cuvette and apply a single pulse (e.g., 240 V, 500 µF).

Selection:

Plate the electroporated cells onto G418-resistant MEF feeder plates.

After 24-48 hours, add G418 to the culture medium to select for cells that have integrated

the vector.

Continue selection for 7-10 days, changing the medium daily, until resistant colonies are

visible.

Clone Picking and Expansion:

Individually pick well-isolated, G418-resistant colonies.

Transfer each colony into a 96-well plate and expand. Create duplicate plates: one for

cryopreservation and one for DNA analysis.

Screening for Homologous Recombination:

PCR Screening: Prepare genomic DNA from each expanded clone. Use PCR with one

primer outside the targeting vector's homology arm and one primer within the selection

cassette to identify potential homologous recombination events.
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Southern Blot Confirmation: Confirm positive clones identified by PCR using Southern blot

analysis. Digest genomic DNA with a suitable restriction enzyme and use a probe external

to the targeting construct to verify the correct integration event and rule out random

integrations.

Protocol 3: Chimera Generation and Germline
Transmission
This protocol describes the injection of correctly targeted ES cells into blastocysts to create

chimeric mice.[13][14]

Materials:

Verified homologous recombinant ES cell clones.

C57BL/6 mouse blastocysts (3.5 days postcoitum).

Pseudopregnant recipient female mice (2.5 days postcoitum).

Microinjection and micromanipulation station.

M2 handling medium.

Method:

ES Cell Preparation: Thaw and culture the confirmed ES cell clone. Prepare a single-cell

suspension just before injection.

Blastocyst Injection:

Place C57BL/6 blastocysts in a drop of M2 medium under oil on a depression slide.

Using a holding pipette, secure a single blastocyst.

Load 10-15 ES cells into an injection pipette.

Carefully pierce the trophectoderm and inject the ES cells into the blastocoel cavity.
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Embryo Transfer:

Transfer 10-15 injected blastocysts into the uterine horns of a pseudopregnant recipient

female.

Birth and Identification of Chimeras:

Pups are typically born 17 days after transfer.

Chimeras are identified by coat color. If using 129/Sv-derived ES cells (agouti coat) and

C57BL/6 blastocysts (black coat), chimeras will have a mixed agouti and black coat. The

degree of chimerism is estimated by the percentage of agouti fur.

Breeding for Germline Transmission:

At 6-7 weeks of age, mate high-percentage male chimeras with wild-type C57BL/6

females.

Genotype the agouti-coated offspring by PCR to confirm the presence of the floxed gp130

allele. A positive result indicates successful germline transmission.

Protocol 4: Generation of Conditional Knockout Mice
Method:

Establish gp130 flox/flox Line: Intercross the heterozygous gp130 flox/+ mice obtained from

the germline transmission step to generate homozygous gp130 flox/flox mice. These mice

should be phenotypically normal.[7]

Generate Tissue-Specific Knockout: Cross the gp130 flox/flox mice with a desired Cre-driver

line (e.g., Alb-cre for hepatocytes, CD4-cre for T-cells).[8][10]

Analysis: The resulting offspring heterozygous for Cre and homozygous for the floxed allele

(Cre/+; gp130 flox/flox) will have gp130 deleted in the specific cell population where the Cre

recombinase is expressed. These animals are the experimental cohort for phenotypic

analysis. Appropriate littermate controls (+/+; gp130 flox/flox) must be used for all

experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1675262#creating-a-gp130-knockout-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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